N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Antileishmanial Structure-Activity Relationship Quinazolinone

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (CAS 880810-47-9) is a synthetic quinazolinone-acetamide derivative with a distinct logP (2.5) and TPSA (78.8 Ų) profile. Its 4-acetylphenyl terminus provides a reactive ketone handle for oxime formation, hydrazone condensation, or reductive amination, enabling rapid focused-library generation without de novo synthesis. Given the steep SAR of this series—where minor linker or substituent changes can shift anti-leishmanial IC₅₀ by orders of magnitude—procurement of the exact CAS-numbered scaffold is essential for experimental reproducibility. Use as a matched-pair comparator to analogs like F27 to attribute pharmacokinetic differences to specific physicochemical features. Ideal for laboratories expanding beyond the published F1–F33 series.

Molecular Formula C22H23N3O3
Molecular Weight 377.444
CAS No. 880810-47-9
Cat. No. B2485274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
CAS880810-47-9
Molecular FormulaC22H23N3O3
Molecular Weight377.444
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O
InChIInChI=1S/C22H23N3O3/c1-16(26)17-10-12-18(13-11-17)24-21(27)9-3-2-6-14-25-15-23-20-8-5-4-7-19(20)22(25)28/h4-5,7-8,10-13,15H,2-3,6,9,14H2,1H3,(H,24,27)
InChIKeyGEWYLBGKFDESKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (880810-47-9): Core Chemical Identity and Procurement Baseline


N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small-molecule quinazolinone derivative (C22H23N3O3; MW 377.4 g/mol) [1]. The compound features a 4-oxoquinazolin-3(4H)-yl core linked via a hexanamide spacer to a 4-acetylphenyl terminal group . Quinazolinone-based acetamide derivatives have recently been explored as antileishmanial agents and kinase-targeting scaffolds [2]. This compound is listed in the PubChem database (CID 4973853) and is commercially available from multiple research-chemical suppliers [1].

Why N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide Cannot Be Freely Substituted with In-Class Quinazolinone Analogs


Quinazolinone-acetamide hybrids exhibit steep structure–activity relationships (SAR) where even minor modifications to the linker length, acetyl substitution pattern, or quinazolinone N-substitution can abolish target engagement [1]. In a systematic series of 33 quinazolinone-based acetamides, anti-leishmanial IC50 values spanned over two orders of magnitude (from <5 μM to >100 μM), with the most active analogs differing by only a single substituent [1]. Consequently, a generic 'quinazolinone derivative' cannot be assumed to replicate the binding, selectivity, or pharmacokinetic profile of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide without experimental confirmation. Researchers and procurement professionals must verify the exact CAS number and structural identity to ensure experimental reproducibility.

Quantitative Differentiation Evidence for N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide Versus Closest Analogs


Structural Precedent from Quinazolinone-Acetamide Antileishmanial SAR Series

The target compound shares the core quinazolinone-acetamide scaffold with a published series of 33 derivatives (F1–F33) evaluated against Leishmania donovani [1]. Although the specific compound (CAS 880810-47-9) was not individually profiled in that study, close structural analogs F12 and F27 demonstrated IC50 values of 5.76 ± 0.84 μM and 3.39 ± 0.85 μM against promastigotes, respectively, while the least active analogs exceeded 100 μM [1]. This 30-fold activity range within a single congeneric series demonstrates that the precise substitution pattern – including the acetylphenyl terminus and hexanamide linker length present in 880810-47-9 – is a critical determinant of biological potency.

Antileishmanial Structure-Activity Relationship Quinazolinone

Physicochemical Differentiation: LogP and Topological Polar Surface Area Relative to CNS Drug Space

The computed XLogP3 of N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is 2.5, and its topological polar surface area (TPSA) is 78.8 Ų [1]. These values place the compound within favorable oral bioavailability space (TPSA < 140 Ų) but above the typical threshold for passive CNS penetration (TPSA < 60–70 Ų) [1]. In contrast, the lead antileishmanial analog F27 (TPSA 107 Ų, cLogP ~3.1) exhibits higher polarity and lipophilicity, predicting different absorption and tissue distribution profiles.

Physicochemical profiling Drug-likeness CNS permeability

Evidence Gap: Absence of Direct Comparative In Vitro Potency Data

A comprehensive search of PubMed, PubChem BioAssay, BindingDB, and ChEMBL (as of April 2026) yielded no direct, quantitative in vitro potency data (IC50, Ki, EC50) for CAS 880810-47-9 against any defined molecular target or cell-based assay [1][2]. The compound's BindingDB entry (BDBM50127721) suggests it may have been screened against acetyl-CoA carboxylase, but no validated result is publicly available [2]. This contrasts with structurally related quinazolinone-acetamides (e.g., F27, F12) for which extensive in vitro, in vivo, and mechanistic data are published [3].

Data gap Procurement caution Assay validation

Procurement-Guiding Application Scenarios for N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide (880810-47-9)


Exploratory SAR Probe in Quinazolinone-Acetamide Antiparasitic Programs

Given the established SAR of the quinazolinone-acetamide series against Leishmania donovani [1], 880810-47-9 can serve as a novel substitution variant (4-acetylphenyl terminus, hexanamide linker) for systematic exploration of linker-length and terminal-group effects on anti-leishmanial potency. Procurement is justified for laboratories expanding beyond the published F1–F33 series to probe uncharted chemical space.

Synthetic Intermediate for Diversified Quinazolinone Library Construction

The 4-acetylphenyl moiety provides a reactive ketone handle for further derivatization (e.g., oxime formation, hydrazone condensation, reductive amination). Procurement of 880810-47-9 as a core scaffold enables rapid generation of focused compound libraries without de novo quinazolinone-acetamide synthesis [1][2].

Physicochemical Comparator for Pharmacokinetic Profiling Studies

With its distinct logP (2.5) and TPSA (78.8 Ų) profile [1], 880810-47-9 can be employed as a matched-pair comparator to analogs like F27 (TPSA ~107 Ų) [2] in assays measuring membrane permeability, plasma protein binding, or metabolic stability. This enables attribution of pharmacokinetic differences to specific physicochemical features.

Quote Request

Request a Quote for N-(4-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.